

A Comparative Guide to the In-Vivo and In-Vitro Relaxivity of Gadobutrol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relaxivity of **Gadobutrol**, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), with other commonly used macrocyclic GBCAs. The data presented herein is intended to assist researchers and drug development professionals in understanding the performance characteristics of **Gadobutrol** in both laboratory and physiological environments.

Quantitative Relaxivity Data

The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons, which is the fundamental principle behind contrast-enhanced magnetic resonance imaging (MRI). This efficiency is quantified by the relaxivity constants, r1 and r2, typically measured in units of $L \cdot mmol^{-1} \cdot s^{-1}$.

In-Vitro Relaxivity

In-vitro relaxivity is measured under controlled laboratory conditions, typically in human plasma or blood, and provides a direct measure of the intrinsic relaxation efficiency of the contrast agent. **Gadobutrol** consistently demonstrates higher r1 relaxivity in-vitro compared to other macrocyclic agents such as gadoteridol and gadoterate meglumine across various magnetic field strengths.[1][2][3] This higher relaxivity is attributed to its molecular structure and the higher gadolinium concentration in its formulation (1.0 M compared to 0.5 M for many other GBCAs).



Table 1: In-Vitro r1 Relaxivity of Macrocyclic GBCAs in Human Plasma and Blood

Contrast Agent	Medium	Magnetic Field (T)	r1 Relaxivity (L·mmol ⁻¹ ·s ⁻¹)
Gadobutrol	Human Plasma	1.5	4.78 ± 0.12[1][2]
3.0	4.97 ± 0.59[1][2]		
7.0	3.83 ± 0.24[1][2]	_	
Human Blood	3.0	3.47 ± 0.16[1][2]	
Gadoteridol	Human Plasma	1.5	3.80 ± 0.10[1][2]
3.0	3.28 ± 0.09[1][2]		
7.0	3.21 ± 0.07[1][2]	_	
Human Blood	3.0	2.61 ± 0.16[1][2]	
Gadoterate	Human Plasma	1.5	3.32 ± 0.13[1][2]
3.0	3.00 ± 0.13[1][2]		
7.0	2.84 ± 0.09[1][2]	-	
Human Blood	3.0	2.72 ± 0.17[1][2]	

Table 2: In-Vitro r2 Relaxivity of Gadobutrol and Gadoteridol at 3T

Contrast Agent	Medium	Magnetic Field (T)	r2 Relaxivity (L·mmol⁻¹·s⁻¹)
Gadobutrol	Plasma (37°C)	3.0	3.9[4]
Gadoteridol	Plasma (37°C)	3.0	3.4[4]

In-Vivo Relaxivity

Direct measurement of in-vivo relaxivity is complex as the observed signal enhancement in living tissues is a convolution of the agent's intrinsic relaxivity and its pharmacokinetic



properties, including local concentration, distribution, and clearance.[5] While specific in-vivo relaxivity values are not commonly reported in tabular form, studies have consistently shown that **Gadobutrol**'s higher in-vitro relaxivity translates to significant and robust signal enhancement in various clinical applications, particularly in neuroimaging.[3][6]

Quantitative T1 mapping techniques can be employed to estimate the change in relaxation rates in tissues before and after the administration of a GBCA, providing an indirect assessment of in-vivo relaxivity. The observed change in the relaxation rate (Δ R1) is proportional to the product of the agent's relaxivity (r1) and its local concentration.

Experimental Protocols In-Vitro Relaxivity Measurement

The determination of in-vitro relaxivity involves the preparation of phantoms containing the contrast agent at various concentrations in a physiologically relevant medium, followed by MRI scanning to measure the T1 and T2 relaxation times.

Protocol for T1 Relaxivity Measurement:[1][2]

- Phantom Preparation:
 - Prepare a series of dilutions of the GBCA (e.g., Gadobutrol, gadoteridol, gadoterate) in human plasma or whole blood at several concentrations (e.g., 4 different concentrations).
 - Transfer the solutions into phantom tubes.
 - Maintain the phantom at a physiological temperature (37°C) using a circulating water bath or a similar temperature control system.
- MRI Acquisition:
 - Place the phantom in the MRI scanner.
 - Acquire images using an inversion recovery sequence (e.g., Inversion Recovery Turbo Spin Echo) with multiple inversion times (TIs).
- Data Analysis:



- Measure the signal intensity within a region of interest (ROI) for each concentration at each inversion time.
- Fit the signal intensity data to the signal recovery equation for an inversion recovery sequence to determine the T1 relaxation time for each concentration.
- Calculate the relaxation rate (R1 = 1/T1) for each concentration.
- Plot the relaxation rate (R1) as a function of the GBCA concentration.
- The slope of the linear regression of this plot represents the T1 relaxivity (r1).

In-Vivo Relaxivity Estimation (Quantitative T1 Mapping)

Estimating the relaxivity effects in-vivo involves quantifying the change in tissue T1 relaxation times after contrast agent administration.

Protocol for In-Vivo T1 Mapping:

- Baseline Imaging:
 - Position the subject (e.g., human or animal model) in the MRI scanner.
 - Acquire a pre-contrast T1 map of the region of interest using a suitable T1 mapping sequence (e.g., Variable Flip Angle, Inversion Recovery).
- Contrast Administration:
 - Administer a standard dose of the GBCA (e.g., 0.1 mmol/kg body weight of Gadobutrol) intravenously.
- Post-Contrast Imaging:
 - Acquire a series of post-contrast T1 maps at one or more time points after injection.
- Data Analysis:
 - Co-register the pre- and post-contrast T1 maps.



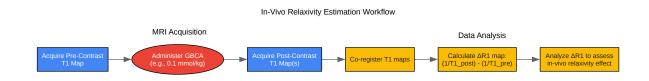
- Calculate the change in relaxation rate (Δ R1) on a voxel-by-voxel basis using the formula: Δ R1 = (1/T1_post) (1/T1_pre).
- \circ The resulting $\Delta R1$ map reflects the combined effect of the contrast agent's relaxivity and its local concentration in the tissue.

Visualized Experimental Workflows



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Caption: Workflow for determining the in-vitro relaxivity of a contrast agent.



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Caption: Workflow for estimating the in-vivo relaxivity effect using T1 mapping.

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References

- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadolinium Magnetic Resonance Imaging StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
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